N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide
説明
N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide, commonly known as AMN082, is a selective agonist of metabotropic glutamate receptor 7 (mGluR7). This chemical compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of neurological disorders.
作用機序
AMN082 exerts its pharmacological effects by selectively binding to and activating N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide, a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide has been shown to modulate the release of neurotransmitters, inhibit the activity of voltage-gated calcium channels, and regulate the function of ionotropic glutamate receptors.
Biochemical and Physiological Effects:
AMN082 has been shown to have a range of biochemical and physiological effects in preclinical studies. These include the modulation of synaptic plasticity, the regulation of neuronal excitability, and the promotion of neuroprotection. AMN082 has also been shown to have anti-inflammatory effects and to regulate the immune response in the central nervous system.
実験室実験の利点と制限
AMN082 has several advantages for use in laboratory experiments. It is a selective agonist of N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide, which allows for the precise modulation of this receptor without affecting other receptors. It is also relatively stable and has a long half-life, which allows for sustained activation of N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide. However, AMN082 has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
将来の方向性
There are several potential future directions for research on AMN082. One area of interest is the development of more potent and selective agonists of N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide. Another area of interest is the investigation of the role of N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide in the pathophysiology of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in exploring the potential therapeutic applications of AMN082 in other areas, such as pain management and addiction.
科学的研究の応用
AMN082 has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as anxiety, depression, and schizophrenia. Studies have shown that AMN082 can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are implicated in the pathophysiology of these disorders.
特性
IUPAC Name |
N-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-methylphenyl)adamantane-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c1-18-2-4-21(5-3-18)23-13-19-12-20(14-23)16-24(15-19,17-23)22(29)25-27-8-6-26(7-9-27)10-11-28/h2-5,19-20,28H,6-17H2,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPRNKYNRDFBDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NN5CCN(CC5)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。